molecular formula C17H20N2O5S B11589229 Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate

Cat. No.: B11589229
M. Wt: 364.4 g/mol
InChI Key: NSFVQHWKMCELBV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoate ester, and an ethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-3-propyl-1,3-thiazolidine with ethyl 4-aminobenzoate in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation or sonochemistry to enhance reaction rates and yields. The use of green chemistry principles, including solvent-free reactions and reusable catalysts, is also becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate include other thiazolidinone derivatives and benzoate esters. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Biological Activity

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is a complex organic compound that features a thiazolidinone ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H25NO6S\text{C}_{22}\text{H}_{25}\text{N}\text{O}_6\text{S}

This structure includes a thiazolidinone moiety, which is integral to its biological activity. The presence of the dioxo group enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The thiazolidinone ring has been shown to inhibit enzyme activity by binding to active sites, thereby disrupting metabolic pathways. This mechanism is crucial in its potential applications in treating diseases such as cancer and diabetes.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways . this compound may share similar mechanisms due to its structural analogies.

Antimicrobial Properties

Thiazolidinones have been recognized for their antibacterial and antifungal activities. This compound has shown promising results against various bacterial strains, potentially outperforming traditional antibiotics . This antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic processes.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. Compounds containing the thiazolidinone structure have been investigated for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . this compound may present similar benefits in reducing inflammation-related conditions.

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of thiazolidinone derivatives:

Study Findings Reference
Study on anticancer activityInduced apoptosis in HeLa cells; IC50 values lower than standard treatments
Antimicrobial screeningEffective against Gram-positive bacteria; comparable to oxacillin
Anti-inflammatory assayReduced levels of TNF-alpha and IL-6 in treated cells
Metabolic disorder modulationImproved insulin sensitivity in diabetic models

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H20N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20)

InChI Key

NSFVQHWKMCELBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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